molecular formula C15H12N2O4 B2623225 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid CAS No. 354557-58-7

3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid

Cat. No. B2623225
CAS RN: 354557-58-7
M. Wt: 284.271
InChI Key: MAZZTFBCNJSBIM-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid” is a pyranopyrazole derivative . Pyranopyrazoles are a subclass of heterocycles that have garnered significant attention due to their diverse structural significance and biological activities . They are composed of fused pyran and pyrazole rings .


Synthesis Analysis

The synthesis of pyranopyrazoles involves various methods. One method involves the cyclization of pyrazolone derivatives . Depending on the reaction conditions, two alternative cyclizations are possible for [3+3] cyclocondensation of pyrazolone derivative and ethyl cyanoacetate . Another method involves a one-pot three-component condensation of a 3-hydroxybenzaldehyde, pyrazolone, urea and/or thiourea under Biginelli conditions .


Chemical Reactions Analysis

Pyranopyrazoles undergo various chemical reactions. For instance, the acid-mediated reaction of benzaldehyde and pyrazolone derivative in the presence of Ac2O yields styrylpyrazole derivative . The polyfunctionalized product reacts with hydrazine to furnish pyrazolotriazoloe .

Scientific Research Applications

Synthesis and Theoretical Studies

This compound is a type of pyranopyrazole, which has been synthesized and characterized in various studies . The synthesis process involves a series of reactions, including the reaction of compound 4 with 1-isocyanatonaphthalene . Theoretical studies using Density Functional Theory calculations have provided detailed descriptions of the orbitals, including spatial characteristics, nodal patterns, and the contributions of individual atoms .

Therapeutic Applications

Pyranopyrazoles, including this compound, are reported to have useful properties as therapeutics in clinical applications . They have been used in the development of various drugs due to their wide range of biological activities.

Analgesic and Anti-inflammatory Applications

Pyrazole derivatives, including this compound, have been used as analgesics and anti-inflammatory agents . They have shown promising results in reducing pain and inflammation in various preclinical studies.

Antimicrobial Applications

These compounds have also been used as antibacterial and antifungal agents . They have demonstrated significant activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs.

Antitumor Applications

Pyrazole derivatives have been studied for their antitumor properties . They have shown potential in inhibiting the growth of various types of cancer cells.

Antioxidant Applications

These compounds have also been used as antioxidants . They have the ability to neutralize harmful free radicals in the body, which can help prevent various diseases associated with oxidative stress.

Vasodilator Applications

These compounds have also been used as vasodilators . They have the ability to relax and widen blood vessels, which can improve blood flow and reduce blood pressure.

Future Directions

The future directions in the field of pyranopyrazoles involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

3-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-8-6-12(18)21-14-13(8)9(2)16-17(14)11-5-3-4-10(7-11)15(19)20/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZZTFBCNJSBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid

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